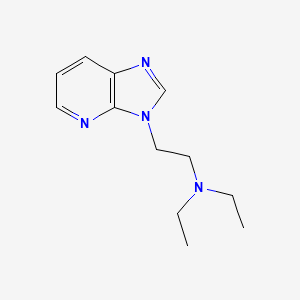

3-(2-Diethylaminoethyl)imidazo(4,5-b)pyridine

Description

Properties

CAS No. |

2891-99-8 |

|---|---|

Molecular Formula |

C12H18N4 |

Molecular Weight |

218.30 g/mol |

IUPAC Name |

N,N-diethyl-2-imidazo[4,5-b]pyridin-3-ylethanamine |

InChI |

InChI=1S/C12H18N4/c1-3-15(4-2)8-9-16-10-14-11-6-5-7-13-12(11)16/h5-7,10H,3-4,8-9H2,1-2H3 |

InChI Key |

OCUFTCLNNKFCMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C=NC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine typically involves the following steps:

Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and glyoxal. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions.

Alkylation: The imidazopyridine core is then alkylated using diethylamine and an appropriate alkylating agent, such as ethyl bromide. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted imidazopyridine derivatives.

Scientific Research Applications

Anticancer Applications

The imidazo[4,5-b]pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can exhibit moderate cytotoxicity against several cancer cell lines.

- Case Study: Cytotoxic Activity

A study evaluated multiple 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives against nine cancer cell lines, including MCF-7 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma). Notably, compound 3f showed selective COX-2 inhibition with an IC50 value of 9.2 µmol/L, indicating its potential as an anticancer agent targeting inflammatory pathways linked to tumor progression .

| Compound | Cancer Cell Line | IC50 (µmol/L) |

|---|---|---|

| 3f | K562 | 9.2 |

| 3g | SaOS2 | 57.69 |

| 3h | PANC-1 | 83.54 |

Anti-inflammatory Properties

The anti-inflammatory effects of 3-(2-Diethylaminoethyl)imidazo(4,5-b)pyridine have also been investigated, particularly in the context of chronic inflammatory diseases.

- Case Study: Inhibition of Inflammatory Pathways

Research has demonstrated that certain imidazo[4,5-b]pyridine derivatives can inhibit the activation of transcription factors such as Nrf2 and NF-κB, which are crucial in regulating oxidative stress and inflammation. For instance, one study reported that a derivative effectively reduced inflammation induced by tert-butyl hydroperoxide in human retinal pigment epithelial cells .

| Compound | Target Pathway | Effect |

|---|---|---|

| Compound 22 | Nrf2/NF-κB Activation | Inhibition |

Antimicrobial Activity

The antimicrobial potential of imidazo[4,5-b]pyridine derivatives has also been explored, particularly against resistant bacterial strains.

- Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of various imidazo[4,5-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed significant antibacterial activity against Bacillus cereus and Escherichia coli, with notable differences in sensitivity between the two types of bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus cereus | < 64 µM |

| Compound B | Escherichia coli | > 64 µM |

Pharmacological Mechanisms

Understanding the pharmacological mechanisms underlying the activities of this compound is essential for its development as a therapeutic agent.

- Mechanism Insights

The binding affinity of these compounds to specific biological targets has been elucidated through molecular docking studies. For example, compound 3f exhibited a binding mode similar to celecoxib in the active site of COX-2, suggesting a mechanism for its selective inhibition of this enzyme .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Modifications

- Position 2 substituents : Substitution at C-2 (e.g., styrene, pyridone, or thiazole groups) significantly impacts kinase inhibition. For example, compound 27g (6-chloro-2-(1,3-dimethylpyrazol-4-yl)-imidazo[4,5-b]pyridine) shows potent kinase inhibitory activity due to its pyrazole moiety .

- Position 3 substituents: Alkylation at N-3 (e.g., benzyl or diethylaminoethyl groups) enhances solubility and receptor binding. For instance, UP 116-77 (3-chlorophenylmethyl-substituted) exhibits a Ki of 4 nM as a thromboxane A2 receptor antagonist .

3.2. Comparison with Benzimidazoles

Imidazo[4,5-b]pyridines often exhibit comparable or superior potency to benzimidazoles. For example:

- In thromboxane A2 receptor binding, 23c (imidazo[4,5-b]pyridine) and 11q (benzimidazole) show similar Ki values (7 nM vs. 6 nM) .

- Imidazo[4,5-b]pyridines demonstrate better metabolic stability in antiviral studies against HCV (EC₅₀ = 0.004 µM for compound 30 ) .

Table 2: Key Pharmacological Comparisons

Structure-Activity Relationships (SAR)

- C-2 substituents: Bulky groups (e.g., 3,3-dimethylbutanoic acid) enhance thromboxane receptor affinity, while shorter chains reduce potency (e.g., Ki increases from 4 nM to 5600 nM with chain truncation) .

- N-3 alkylation: Diethylaminoethyl groups improve blood-brain barrier penetration, critical for CNS-targeting agents .

- Halogenation : Bromo or chloro substituents at C-6/C-7 (e.g., in compound 22a ) boost fungicidal activity by enhancing electrophilic interactions .

Toxicological and Real-World Relevance

- PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): A carcinogenic heterocyclic amine formed in cooked meats, with levels up to 152.38 ng/g in traditionally smoked chicken gizzards . This contrasts with therapeutic derivatives (e.g., UP 116-77), highlighting the structural sensitivity dictating safety vs. toxicity.

- Mitigation strategies: Plant polyphenols (e.g., sweet potato leaf flavonoids) inhibit PhIP formation by 67–80% via free radical scavenging .

Challenges and Clinical Potential

Despite promising preclinical data, imidazo[4,5-b]pyridines lag behind imidazo[1,2-a]pyridines in clinical development. This is attributed to:

- Limited SAR studies across diverse targets .

- Synthetic complexity of C-2 and N-3 modifications . However, their versatility in targeting kinases (e.g., AURKA), thromboxane receptors, and viral enzymes positions them as candidates for further optimization .

Biological Activity

3-(2-Diethylaminoethyl)imidazo(4,5-b)pyridine is a synthetic compound with a unique structure that combines an imidazo[4,5-b]pyridine core with a diethylaminoethyl side chain. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₄

- Molecular Weight : 218.30 g/mol

- IUPAC Name : N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-3-yl)ethanamine

The structural features of this compound suggest that it may interact with various biological targets, including enzymes and receptors.

Antimicrobial Properties

Research indicates that derivatives of imidazo[4,5-b]pyridine, including this compound, exhibit antimicrobial activity. In vitro studies have shown promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | >40 μM |

| Klebsiella pneumoniae | >40 μM |

| Staphylococcus aureus | >40 μM |

These studies utilized the conventional serial dilution method to determine MIC values, indicating that while some activity is present, further optimization may be necessary to enhance potency against these pathogens .

Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives are recognized for their role as kinase inhibitors. Specifically, this compound has been evaluated for its ability to inhibit various kinases implicated in cancer progression:

- FLT3 Kinase : Known for its role in acute myeloid leukemia (AML), compounds in this class have been shown to inhibit FLT3 activity effectively.

- Aurora Kinases : These are critical for cell division; inhibition can lead to reduced proliferation of cancer cells.

Molecular docking studies suggest that the compound can bind effectively to kinase active sites, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that imidazo[4,5-b]pyridine derivatives could inhibit the growth of cancer cell lines at varying concentrations. The results indicated that structural modifications significantly affect their biological activity.

- Structure-Activity Relationship (SAR) : Research has focused on modifying the diethylamino group to enhance solubility and bioavailability. Variations in side chains were found to influence both kinase inhibitory activity and antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for 3-(2-diethylaminoethyl)imidazo[4,5-b]pyridine and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions using precursors like pyridine-2,3-diamine derivatives. For example:

- Solvent-free synthesis : Pyridine-2,3-diamine reacts with ethyl cyanoacetate under high temperatures (180–190°C) to yield 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, a key intermediate .

- Multi-component reactions : Benzaldehyde, malononitrile, and 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile in ethanol with piperidine as a catalyst under reflux yield imidazodipyridines .

- Phase-transfer catalysis : For brominated derivatives (e.g., 7-bromo-2-phenyl analogs), reactions with benzaldehyde in DMF using p-toluenesulfonic acid as a catalyst are effective .

Table 1 : Comparison of Synthesis Methods

| Precursor | Solvent/Conditions | Catalyst | Product Yield | Reference |

|---|---|---|---|---|

| Pyridine-2,3-diamine + ethyl cyanoacetate | Solvent-free, 180–190°C | None | Moderate | |

| Benzaldehyde + malononitrile + precursor | EtOH, reflux | Piperidine | High | |

| 5-Bromopyridine-2,3-diamine + benzaldehyde | DMF, phase-transfer | p-TsOH | Moderate-High |

Q. How should solubility and formulation challenges be addressed for in vivo studies?

- Methodological Answer : Solubility varies by substituents. General strategies include:

- Solvent selection : DMSO is preferred for initial stock solutions (e.g., 10–30 mg/mL solubility in DMSO, ethanol, or DMF) . If insoluble, use co-solvents like PEG300 or Tween 80 .

- In vivo formulations : For oral or injectable administration, blend DMSO with saline (e.g., DMSO:Tween 80:Saline = 10:5:85) to reduce toxicity .

- Stability : Store solid compounds at -20°C (stable for ≥4 years) and solutions at -80°C (6 months) .

Q. What characterization techniques are critical for structural validation?

- Methodological Answer : Combine spectroscopic and computational methods:

- FTIR : Identifies functional groups (e.g., nitrile stretches at ~2250 cm⁻¹) .

- NMR/HRMS : Confirms molecular weight and substituent positions .

- X-ray crystallography : Resolves 3D structures, particularly for novel derivatives .

Advanced Research Questions

Q. How can DFT studies optimize reaction pathways or electronic properties?

- Methodological Answer : Density Functional Theory (DFT) predicts reaction mechanisms and electronic configurations:

- Reaction intermediates : Calculate energy barriers for condensation steps (e.g., cyclization of pyridine-diamine derivatives) .

- Electron distribution : Analyze HOMO/LUMO gaps to predict reactivity (e.g., nitrile groups in imidazodipyridines act as electron-withdrawing motifs) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) arise from structural variations. Mitigation approaches:

Q. How can synthetic yields be improved for halogenated derivatives?

- Methodological Answer : Brominated or chlorinated analogs often exhibit lower yields due to steric hindrance. Solutions include:

Q. What computational tools predict structure-activity relationships (SAR) for kinase inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with kinase ATP-binding pockets:

- Key residues : Target hydrophobic pockets with aryl groups (e.g., phenyl at position 2) and hydrogen bonds with aminoethyl side chains .

- Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC50 values .

Contradictory Data Analysis

Q. Why do solubility values conflict across studies?

- Resolution : Discrepancies arise from purity levels (≥98% vs. crude products) and solvent batches. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.